molecular formula C14H21NO3 B11862782 Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

Cat. No.: B11862782
M. Wt: 251.32 g/mol
InChI Key: PEAMQARNWZMBSA-ZDUSSCGKSA-N
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Description

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is a chemical compound with the molecular formula C14H21NO3. This compound is an ester derivative of butanoic acid and is characterized by the presence of a phenylethylamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Butanoic acid+EthanolButanoic acid, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{Butanoic acid, ethyl ester} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, ethyl ester+Water

The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in fixed-bed reactors is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active butanoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: A simpler ester derivative of butanoic acid.

    Butanoic acid, 2-hydroxy-, ethyl ester: Another ester derivative with a hydroxyl group.

    Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester: An ester derivative with amino and difluoro groups.

Uniqueness

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is unique due to the presence of the phenylethylamine moiety, which imparts specific biological activity and potential therapeutic effects. This distinguishes it from other butanoic acid derivatives that lack this functional group.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C14H21NO3/c1-2-18-14(17)9-6-10-15-13(11-16)12-7-4-3-5-8-12/h3-5,7-8,13,15-16H,2,6,9-11H2,1H3/t13-/m0/s1

InChI Key

PEAMQARNWZMBSA-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)CCCN[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CCCNC(CO)C1=CC=CC=C1

Origin of Product

United States

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